Ethyl 3-bromo-4-propoxybenzoate
Description
Contextual Significance within Halogenated Benzoate (B1203000) Esters
Halogenated benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a halogen atom and an ester functional group. The presence and position of these functional groups significantly influence the molecule's physical and chemical properties.
The inclusion of a halogen atom, such as bromine, can alter the electron distribution within the benzene ring, affecting its reactivity. pressbooks.pub This can make the compound a useful precursor in various chemical reactions. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further synthetic possibilities.
The specific arrangement of the bromo and propoxy groups on the benzoate ester ring in Ethyl 3-bromo-4-propoxybenzoate imparts a unique reactivity profile, making it a valuable tool for chemists.
Role as a Versatile Synthetic Building Block and Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
The bromine atom can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. Additionally, the ester group can undergo reactions such as reduction to an alcohol or hydrolysis to a carboxylic acid. These transformations open up pathways to a wide range of other compounds.
For instance, similar halogenated esters are used in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The ability to selectively modify different parts of the this compound molecule makes it a valuable starting material for creating new and complex chemical structures.
Properties of this compound
| Property | Value |
| CAS Number | 860695-33-6 |
| Molecular Formula | C12H15BrO3 |
| Molecular Weight | 287.15 g/mol |
The data in this table is compiled from various chemical suppliers and databases. bldpharm.comchemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNBIBZYMEAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662389 | |
| Record name | Ethyl 3-bromo-4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-33-6 | |
| Record name | Ethyl 3-bromo-4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Bromo 4 Propoxybenzoate
Established Synthetic Pathways
The construction of Ethyl 3-bromo-4-propoxybenzoate relies on a series of well-understood organic reactions. The order of these reactions can be varied, but typically involves the formation of the ester and the introduction of the ether and bromo substituents.
Bromination Strategies for Benzoate (B1203000) Esters
The introduction of a bromine atom onto the aromatic ring of a benzoate ester is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.
One relevant example is the bromination of methyl p-hydroxybenzoate to yield methyl 3-bromo-4-hydroxybenzoate. In a patented method, this transformation is carried out by reacting methyl p-hydroxybenzoate with bromine (Br₂) in the presence of glacial acetic acid as a catalyst. guidechem.com The reaction can be performed in a halogenated alkane solvent, such as dichloromethane (B109758), or an ether solvent at a temperature range of -10°C to 50°C. guidechem.com This process highlights a common strategy for the regioselective bromination of activated aromatic rings, where the hydroxyl group directs the incoming electrophile to the ortho position.
It is important to note that the nature of the substituent on the benzene (B151609) ring influences the reaction conditions. For instance, the bromination of ethyl benzene in the presence of light proceeds via a radical mechanism, leading to bromination of the ethyl side chain rather than the aromatic ring. ontosight.ai Therefore, for the synthesis of this compound, electrophilic aromatic bromination conditions are required.
Etherification of Hydroxybenzoate Precursors
The formation of the propoxy group on the aromatic ring is typically accomplished through a Williamson ether synthesis. This versatile and widely used method involves the reaction of an alkoxide with a primary alkyl halide. prepchem.com
In the context of synthesizing this compound, this would involve the deprotonation of a precursor like Ethyl 3-bromo-4-hydroxybenzoate to form a phenoxide ion. This is typically achieved using a base. The resulting nucleophilic phenoxide then undergoes an SN2 reaction with a propyl halide, such as propyl bromide or propyl iodide, to form the desired ether linkage. nih.gov The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize potential elimination side reactions. prepchem.com This method is a cornerstone of ether synthesis in organic chemistry.
Esterification Reactions
The final step in some synthetic routes, or an initial step in others, is the formation of the ethyl ester group. The most common method for this transformation is the Fischer-Speier esterification.
This acid-catalyzed reaction involves refluxing a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed as a byproduct is removed. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. This is followed by a series of proton transfer steps and the elimination of water to yield the final ester product.
Precursor Compounds and Starting Materials
The successful synthesis of this compound is dependent on the availability and preparation of key precursor molecules. These precursors already contain some of the required functional groups, which are then further elaborated to arrive at the final product.
Derivatives of Ethyl 3-bromo-4-hydroxybenzoate
Ethyl 3-bromo-4-hydroxybenzoate is a critical precursor as it contains both the bromo and the core benzoate ester structure. This compound can be synthesized by the bromination of ethyl 4-hydroxybenzoate (B8730719). The hydroxyl group at position 4 directs the electrophilic bromine to the ortho position (position 3).
| Compound Name | CAS Number | Molecular Formula |
| Ethyl 3-bromo-4-hydroxybenzoate | 37470-58-9 | C₉H₉BrO₃ |
| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | C₈H₇BrO₃ |
Precursors of 4-Propoxybenzoic Acid Derivatives
Another key set of precursors are those derived from 4-propoxybenzoic acid. The synthesis of 4-propoxybenzoic acid itself is a crucial first step. This is typically achieved by the etherification of 4-hydroxybenzoic acid with a propyl halide in the presence of a base, following the principles of the Williamson ether synthesis. nih.gov Once 4-propoxybenzoic acid is obtained, it can be brominated at the 3-position and subsequently esterified to yield the target molecule.
| Compound Name | CAS Number | Molecular Formula |
| 4-Propoxybenzoic acid | 5438-19-7 | C₁₀H₁₂O₃ |
| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ |
| Ethyl 4-hydroxybenzoate | 120-47-8 | C₉H₁₀O₃ |
Optimization of Reaction Conditions and Yields
The synthesis of this compound is typically approached as a three-step process starting from 4-hydroxybenzoic acid. Each step offers opportunities for optimization to maximize the yield and purity of the final product.
Step 1: Esterification of 4-Hydroxybenzoic Acid
The initial step involves the esterification of 4-hydroxybenzoic acid to form ethyl 4-hydroxybenzoate. The choice of catalyst and reaction conditions is crucial for achieving high yields. Several methods have been explored for this transformation.
One effective method involves using sulfamic acid as a catalyst. When the molar ratio of 4-hydroxybenzoic acid to ethanol (B145695) is 1:4, and the reaction is refluxed for 3 hours with water separation, a yield of 90.38% can be achieved. guidechem.com Another approach utilizes Lewis acid catalysis, such as with neodymium trioxide. With this catalyst, a yield of 78.4% has been reported after 4 hours of reflux. guidechem.com
Microwave-assisted synthesis presents a more rapid alternative. Using a catalytic amount of sulfuric acid and irradiating the reaction mixture at 130°C for a total of 15 minutes can lead to high product yields. usm.my It has been noted that for this type of reaction, the use of primary alcohols like butanol can result in the highest yields. usm.my An ion-exchange resin, such as Dowex H+ in the presence of sodium iodide, has also been employed, resulting in a 51% isolated yield of ethyl 4-hydroxybenzoate after 72 hours of reflux in ethanol. nih.gov
Table 1: Optimization of Esterification of 4-Hydroxybenzoic Acid
| Catalyst | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfamic Acid | 4-hydroxybenzoic acid, ethanol (1:4 molar ratio), reflux, 3h | 90.38 | guidechem.com |
| Neodymium Trioxide | 4-hydroxybenzoic acid, ethanol, reflux, 4h | 78.4 | guidechem.com |
| Sulfuric Acid | 4-hydroxybenzoic acid, ethanol, microwave, 130°C, 15 min | High | usm.my |
| Dowex H+/NaI | 4-hydroxybenzoic acid, ethanol, reflux, 72h | 51 | nih.gov |
Step 2: Regioselective Bromination of Ethyl 4-hydroxybenzoate
The second step is the regioselective bromination of ethyl 4-hydroxybenzoate at the position ortho to the hydroxyl group to yield ethyl 3-bromo-4-hydroxybenzoate. Achieving high regioselectivity is key to avoiding the formation of unwanted isomers.
N-Bromosuccinimide (NBS) is a commonly used brominating agent that offers milder reaction conditions compared to elemental bromine. cambridgescholars.com For enhanced selectivity, photochemical bromination using NBS at ambient temperature can be employed. researchgate.net
Step 3: Williamson Ether Synthesis
The final step is the propylation of the hydroxyl group of ethyl 3-bromo-4-hydroxybenzoate via a Williamson ether synthesis to produce the target compound, this compound. The optimization of this step hinges on the choice of base, solvent, and temperature.
Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the alkoxide ion. numberanalytics.commasterorganicchemistry.com The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhance the nucleophilicity of the alkoxide. numberanalytics.commasterorganicchemistry.com The reaction temperature is generally maintained between 50 and 100°C, with reaction times ranging from 1 to 8 hours. wikipedia.org
Table 2: General Conditions for Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|
| NaH, KOtBu | DMF, DMSO | 50-100 | numberanalytics.commasterorganicchemistry.comwikipedia.org |
Green Chemistry Approaches in Synthesis
The principles of green chemistry can be applied to each step of the synthesis of this compound to reduce its environmental impact.
Esterification:
For the initial esterification, using a reusable solid acid catalyst like a Dowex resin can simplify the workup procedure and minimize waste. nih.gov While the reported yield with this specific system was moderate, further optimization could enhance its efficiency. Microwave-assisted synthesis not only accelerates the reaction but can also reduce energy consumption compared to conventional heating methods. usm.my
Bromination:
Several green bromination methods have been developed that avoid the use of hazardous solvents and reagents. An aqueous system using a recyclable calcium bromide-bromine (CaBr2-Br2) complex has been shown to be highly efficient for the bromination of phenol (B47542) derivatives, with reported yields between 92-98%. researchgate.netrsc.org Similarly, an aluminum bromide-bromine (AlBr3-Br2) system in water also provides a greener alternative. researchgate.net These aqueous methods eliminate the need for volatile organic solvents. rsc.org
Williamson Ether Synthesis:
Traditional Williamson ether synthesis often employs reprotoxic solvents like DMF. acsgcipr.org Greener alternatives include the use of phase transfer catalysis, which can facilitate the reaction in less hazardous solvent systems. acsgcipr.org Another innovative approach is the use of surfactants as catalysts in aqueous media, which can create micelles that act as microreactors, enhancing reactivity in water. researchgate.net The use of more environmentally benign solvents such as acetonitrile (B52724) and N,N-dimethylformamide is also a consideration. wikipedia.org
Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 4 Propoxybenzoate
Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes Ethyl 3-bromo-4-propoxybenzoate a suitable substrate for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. youtube.com The carbon-bromine bond in this compound can be activated by a palladium(0) catalyst, initiating a catalytic cycle that leads to the formation of a new carbon-carbon bond. libretexts.org
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to yield the corresponding biaryl or vinyl-substituted benzoate (B1203000) derivative. While no specific studies on this compound have been detailed, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, under the action of a palladium catalyst and a base. organic-chemistry.org It is anticipated that this compound would react with various alkenes, such as acrylates or styrenes, at the bromine-substituted position to yield the corresponding cinnamate (B1238496) or stilbene (B7821643) derivatives. The reaction typically exhibits a high degree of trans selectivity. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, often with a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction would enable the introduction of an alkynyl group onto the benzene (B151609) ring of this compound. This transformation is highly valued for the synthesis of conjugated enynes and arylalkynes. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides This table illustrates typical conditions for these reactions, as specific data for this compound is not available in the searched literature.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100°C |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 100-140°C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp - 60°C |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, while sometimes requiring harsher conditions than their palladium-catalyzed counterparts, offer an alternative and often more cost-effective method for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be used for couplings with a variety of nucleophiles. For instance, copper-catalyzed coupling of aryl halides with thiols (Ullmann condensation) can form aryl thioethers. While specific examples involving this compound are not documented in the available literature, the general reactivity of aryl bromides in such transformations is known.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must typically be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In this compound, the propoxy group is electron-donating and the ester group is moderately electron-withdrawing. The absence of strong electron-withdrawing groups ortho or para to the bromine atom suggests that nucleophilic aromatic substitution would be challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution may occur.
Transformations Involving the Ester Moiety
The ethyl ester group in this compound is susceptible to various transformations, including transesterification and reduction.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, treatment with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would be expected to yield the corresponding methyl or isopropyl ester. No specific studies detailing the transesterification of this compound were found.
Reduction to Alcohol Derivatives
The ester functional group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in some cases, although LiAlH₄ is generally more effective for esters. The reduction of this compound with a suitable reducing agent is expected to yield (3-bromo-4-propoxyphenyl)methanol (B1516544). The existence of (3-bromo-4-propoxyphenyl)methanol as a commercially available compound suggests that this transformation is a known and feasible process. bldpharm.comsmolecule.com A general procedure for such a reduction would involve treating the ester with a hydride reagent in an anhydrous ether solvent. chemicalbook.com
Table 2: General Conditions for the Reduction of Ethyl Benzoate Esters This table illustrates typical conditions for this type of reaction.
| Product | Reducing Agent | Solvent | Temperature |
|---|---|---|---|
| (3-bromo-4-propoxyphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0°C to room temperature |
Hydrolysis to Carboxylic Acid Derivatives
The ester functional group in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 3-bromo-4-propoxybenzoic acid. This transformation can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a catalytic amount of a strong acid and water, the ester undergoes hydrolysis. The reaction mechanism initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of ethanol (B145695) yield the final carboxylic acid product. libretexts.org
Base-Promoted Hydrolysis (Saponification): The hydrolysis can also be effectively carried out using a base, such as sodium hydroxide (B78521). cdnsciencepub.comsserc.org.ukmasterorganicchemistry.com This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion. An acid-base reaction between the resulting carboxylic acid and the alkoxide, or an external base, produces a carboxylate salt. masterorganicchemistry.com A final acidification step is necessary to protonate the carboxylate and isolate the neutral carboxylic acid. cdnsciencepub.comsserc.org.uk This method is generally irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward. masterorganicchemistry.com
| Reaction Type | Reagents | General Conditions | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl (catalytic), H₂O | Heating under reflux | 3-Bromo-4-propoxybenzoic acid, Ethanol |
| Base-Promoted Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/Ethanol mixture 2. HCl or H₂SO₄ (for workup) | 1. Heating under reflux 2. Acidification at cool temperatures | 3-Bromo-4-propoxybenzoic acid, Ethanol, NaCl or KCl |
Reactions Involving the Propoxy Group
The propoxy group in this compound is an ether linkage that can be cleaved under specific, typically harsh, reaction conditions. Aryl ethers are generally stable, but the C-O bond can be broken by strong acids.
Cleavage with Strong Acids: Treatment with strong hydrohalic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), can cleave the aryl-alkyl ether bond. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. thestudentroom.co.uklibretexts.org The halide anion then acts as a nucleophile. For a primary alkyl group like propyl, the nucleophilic attack occurs at the less sterically hindered alkyl carbon in an Sₙ2-type mechanism. libretexts.org This results in the formation of Ethyl 3-bromo-4-hydroxybenzoate (a phenol) and a propyl halide. The C(aryl)-O bond remains intact due to the high energy required to break it and the instability of the potential aryl cation. thestudentroom.co.uklibretexts.org
Cleavage with Lewis Acids: Boron tribromide (BBr₃) is another effective reagent for cleaving aryl ethers, often under milder conditions than strong acids. The reaction mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen. This is followed by an intramolecular or intermolecular transfer of a bromide ion to the alkyl group, cleaving the C-O bond.
| Reagent | General Conditions | Products |
|---|---|---|
| Excess HBr or HI | Heating under reflux in a suitable solvent (e.g., acetic acid or neat) | Ethyl 3-bromo-4-hydroxybenzoate, 1-Bromopropane or 1-Iodopropane |
| BBr₃ | In an inert solvent like dichloromethane (B109758) (CH₂Cl₂), often at low temperatures (e.g., -78 °C to room temperature) | Ethyl 3-bromo-4-hydroxybenzoate, Bromopropane |
Stereoselective Transformations
While this compound itself is an achiral molecule, its functional groups offer sites for stereoselective reactions, which are crucial for the synthesis of optically active compounds. Such transformations typically involve the use of chiral catalysts or reagents to induce the formation of one stereoisomer over another.
Asymmetric Reduction: The ester carbonyl can, in principle, be a target for asymmetric reduction to a chiral alcohol. However, this is a challenging transformation. More commonly, related substrates like vinyl benzoates can undergo highly enantioselective hydrogenation reactions in the presence of chiral rhodium catalysts to produce chiral substituted ethyl benzoates. acs.org
Reactions Catalyzed by Chiral Lewis Acids: Chiral Lewis acids can be employed to catalyze enantioselective additions to the carbonyl group. wikipedia.org By coordinating to the carbonyl oxygen, a chiral Lewis acid can create a chiral environment, directing the nucleophilic attack to one face of the carbonyl plane, thus forming a chiral tertiary alcohol with high enantioselectivity.
Diastereoselective Reactions: If the molecule were to react with a chiral reagent, diastereoselective transformations would be possible. For instance, the addition of a chiral nucleophile to the carbonyl group could lead to the formation of two diastereomeric products in unequal amounts. youtube.com Similarly, chiral Lewis base catalysis has been used for asymmetric syntheses with related aromatic esters, leading to the formation of chiral lactones. nih.gov
These examples on related structures highlight the potential for this compound to be a substrate in the synthesis of complex, chiral molecules.
| Reaction Type | Substrate Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| Asymmetric Hydrogenation | 1-Aryl Vinyl Benzoates | [Rh(NBD)₂(P-OP)]BF₄ (chiral phosphine-phosphite ligands) | Chiral 1-Aryl Ethyl Benzoates acs.org |
| Enantioselective Aldol Reaction | Aromatic Aldehydes and Silyl Enol Ethers | Chiral (acyloxy)borane (CAB) complex | Chiral β-Hydroxy Carbonyl Compounds wikipedia.org |
| Asymmetric 1,6-Addition/Lactonization | Activated Aryl Esters and Quinone Methides | Chiral Isothiourea (ITU) Lewis Base | Chiral Benzofused ε-Lactones nih.gov |
Synthesis and Characterization of Ethyl 3 Bromo 4 Propoxybenzoate Derivatives and Analogues
Structural Modification at the Ester Position
The ethyl ester group of Ethyl 3-bromo-4-propoxybenzoate is a primary site for structural modification, allowing for the synthesis of a variety of derivatives. These transformations typically involve hydrolysis, transesterification, or reduction reactions.
Hydrolysis and Amidation: The ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) to yield the corresponding carboxylic acid, 3-bromo-4-propoxybenzoic acid . This acid is a key intermediate that can be converted into a range of other functional groups. For instance, it can be reacted with various amines in the presence of a coupling agent to form amides.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. By reacting this compound with a different alcohol (such as methanol (B129727) or isopropanol) under acidic or basic catalysis, one can synthesize the corresponding methyl, isopropyl, or other alkyl esters. The choice of catalyst and reaction conditions is crucial to achieve high yields and prevent side reactions.
Reduction: The ester functional group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can effectively convert the ethyl ester to (3-bromo-4-propoxyphenyl)methanol (B1516544) . This transformation provides a route to a different class of derivatives with altered physical and chemical properties.
| Reaction Type | Reagents | Product | Notes |
| Hydrolysis | NaOH (aq), Heat | 3-bromo-4-propoxybenzoic acid | Creates a versatile carboxylic acid intermediate. |
| Transesterification | CH₃OH, H₂SO₄ (cat.) | Mthis compound | Allows for the synthesis of various alkyl esters. |
| Reduction | LiAlH₄, THF | (3-bromo-4-propoxyphenyl)methanol | Converts the ester to a primary alcohol. |
Halogen Exchange and Functionalization at the Bromine Position
The bromine atom at the C3 position of the benzene (B151609) ring is a key handle for introducing further molecular diversity through various cross-coupling and substitution reactions.
Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can form new carbon-carbon bonds. For example, coupling with phenylboronic acid would yield an ethyl 3-phenyl-4-propoxybenzoate derivative.
Sonogashira Coupling: This reaction involves coupling with terminal alkynes, catalyzed by palladium and copper complexes, to introduce alkynyl substituents.
Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with various primary or secondary amines.
Cyanation: The bromo group can be substituted with a cyano group to form Ethyl 3-cyano-4-propoxybenzoate . This is often achieved using metal cyanides like copper(I) cyanide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. An analogous compound, Ethyl 3-bromo-4-cyanobenzoate , highlights the utility of this transformation. nih.gov
Halogen Exchange: While less common for derivatization, the bromine atom can be exchanged for another halogen. For instance, a Finkelstein-type reaction could potentially be used to synthesize the corresponding iodo-derivative, which can be more reactive in certain cross-coupling reactions.
| Reaction Type | Typical Reagents | Product Class | Notes |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl or alkyl-aryl derivatives | Forms C-C bonds. |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Aryl-alkyne derivatives | Forms C-C triple bonds. |
| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Aryl-amine derivatives | Forms C-N bonds. |
| Cyanation | CuCN or Zn(CN)₂, Heat | Aryl-nitrile derivatives | Introduces a versatile cyano group. |
Variations in the Alkoxy Chain (e.g., Ethoxy, Methoxy (B1213986) Analogues)
Analogues of this compound can be synthesized by varying the length and structure of the alkoxy group at the C4 position. The most common analogues include the methoxy and ethoxy derivatives.
The general synthetic route to these compounds often starts from 4-hydroxybenzoic acid. The synthesis involves a sequence of esterification, bromination, and etherification, with the order of steps being critical to avoid side products.
Ethyl 3-bromo-4-methoxybenzoate: A common route involves the esterification of 3-bromo-4-methoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. Alternatively, one could start with ethyl 4-hydroxybenzoate (B8730719), perform bromination at the 3-position, and then alkylate the phenolic hydroxyl group with a methylating agent like dimethyl sulfate.
Ethyl 3-bromo-4-ethoxybenzoate: Similar to the methoxy analogue, this compound can be prepared by the Williamson ether synthesis from ethyl 3-bromo-4-hydroxybenzoate and an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
The properties of these analogues, such as lipophilicity and solubility, vary with the length of the alkoxy chain, which can be significant for their application in different fields.
| Analogue Name | Alkoxy Group | Precursor | Key Synthetic Step |
| Ethyl 3-bromo-4-methoxybenzoate | Methoxy (-OCH₃) | 3-bromo-4-methoxybenzoic acid | Fischer Esterification |
| Ethyl 3-bromo-4-ethoxybenzoate | Ethoxy (-OCH₂CH₃) | Ethyl 3-bromo-4-hydroxybenzoate | Williamson Ether Synthesis |
| This compound | Propoxy (-OCH₂CH₂CH₃) | Ethyl 3-bromo-4-hydroxybenzoate | Williamson Ether Synthesis |
Regioselective Derivatization Studies
Regioselectivity is a critical aspect of the synthesis and derivatization of substituted benzene rings like this compound. The existing substituents direct the position of any further reactions on the aromatic ring.
Directing Effects: The propoxy group is an activating, ortho-, para- directing group due to its electron-donating resonance effect. The bromine atom is a deactivating, but also ortho-, para- directing group. The ethyl ester group is a deactivating, meta- directing group.
Electrophilic Aromatic Substitution: If a further electrophilic substitution were to be performed on the ring, the outcome would be dictated by the interplay of these directing effects. The position ortho to the powerfully activating propoxy group (C5) is the most likely site for substitution. For example, nitration or further halogenation would be expected to yield the 5-substituted derivative.
Functional Group Transformation: Most derivatization strategies, as discussed in the sections above, avoid further substitution on the ring and instead focus on the regioselective transformation of the existing functional groups. The esterification at the carboxyl group, the reduction of the ester, and the cross-coupling at the bromine position are all examples of highly regioselective reactions that occur at specific sites without affecting the rest of the molecule, provided the correct reagents and conditions are chosen. The initial synthesis of the parent compound itself, which involves the bromination of ethyl 4-propoxybenzoate, is a regioselective reaction where the bromine is directed to the position ortho to the propoxy group.
Research in this area focuses on optimizing reaction conditions to ensure that transformations occur exclusively at the desired position, whether it be the ester, the bromine, or a specific location on the aromatic ring, thereby maximizing the yield of the target derivative.
Applications in Advanced Organic Synthesis
Utilization as a Key Intermediate in Multi-Step Syntheses
Ethyl 3-bromo-4-propoxybenzoate is classified as an organic building block and a pharmaceutical intermediate, indicating its primary role as a starting material or a crucial component in the course of a longer synthetic sequence. bldpharm.comresearchgate.net Multi-step synthesis often involves the sequential modification of a core structure to build up molecular complexity, and compounds like this compound are designed to be adept at this. youtube.comyoutube.comlibretexts.orgyoutube.comyoutube.com
The utility of halogenated aromatic compounds as key intermediates is a cornerstone of modern synthetic chemistry. For instance, a structurally similar compound, ethyl 3-bromo-4-isopropoxybenzoate, is noted as an important intermediate in the synthesis of more complex organic molecules due to its unique structure that allows for various substitution reactions. This versatility is directly translatable to this compound.
A patent for the synthesis of ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, another bromo-substituted ester, highlights its role as an intermediate in the manufacture of cisapride, a gastrointestinal motility regulating agent. google.com This underscores the industrial relevance of such bromo-functionalized intermediates in the preparation of bioactive compounds. While not a direct application of the title compound, it exemplifies the strategic use of bromo-esters in multi-step synthetic routes.
Synthesis of Complex Organic Molecules
The true value of an intermediate like this compound lies in its ability to be transformed into more complex and often more valuable molecules. The bromo-substituent is the primary reactive site for carbon-carbon and carbon-heteroatom bond formation, which are fundamental operations in the synthesis of complex organic molecules.
Construction of Substituted Aromatic Systems
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.gov this compound could react with a variety of aryl or vinyl boronic acids or esters to form new carbon-carbon bonds, leading to biaryl or styrenyl derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For example, the Suzuki-Miyaura coupling has been used to synthesize 2,4-diiodoestrones, demonstrating its utility in complex molecule synthesis. evitachem.com
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. youtube.comscirp.org this compound could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring, a common structural motif in natural products and pharmaceuticals. youtube.comscirp.orgmdpi.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgnih.govnih.gov this compound could be used in Sonogashira couplings to synthesize arylalkynes, which are valuable precursors for a variety of other functional groups and heterocyclic systems. libretexts.orgnih.govnih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. youtube.comgoogle.com this compound could be reacted with a wide range of primary or secondary amines to produce N-aryl products, which are prevalent in pharmaceuticals and organic materials. youtube.comgoogle.com
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C (sp2-sp2 or sp2-sp3) | Biaryl or alkyl-substituted benzoate (B1203000) |
| Heck | Alkene | C-C (sp2-sp2) | Vinylated benzoate |
| Sonogashira | Terminal alkyne | C-C (sp2-sp) | Alkynyl-substituted benzoate |
| Buchwald-Hartwig | Amine | C-N | N-Aryl amine derivative |
Precursors for Heterocyclic Compound Synthesis
Heterocyclic compounds are a vast and important class of molecules, with many exhibiting significant biological activity. Aryl bromides like this compound can serve as precursors to various heterocyclic systems.
While direct synthetic routes starting from this compound to specific heterocycles are not documented, analogous bromo-aromatic compounds are widely used for this purpose. For example, 3-(4-bromobenzoyl)prop-2-enoic acid has been used as a precursor in the synthesis of various heterocyclic compounds such as pyrimidine (B1678525) thiones, pyranes, and pyridines. researchgate.net
The functional groups on this compound could be manipulated to facilitate cyclization reactions. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be used in condensation reactions. The bromine atom could be displaced by a nucleophile that is part of a chain attached to another position on the ring, leading to the formation of a new ring.
Examples of heterocyclic systems that could potentially be synthesized from precursors derived from this compound include:
Indoles: The synthesis of some 3-substituted indole (B1671886) derivatives has been reported starting from bromo-phenyl precursors. nih.gov
Thiophenes: Brominated thiophenes are known precursors for the synthesis of more complex arylated thiophenes and other fused systems. google.com While the title compound is a benzene (B151609) derivative, the principles of using bromo-aromatics as precursors are similar.
Furans: The synthesis of 3-halofurans has been described from halogenated precursors, showcasing the utility of halogens in the synthesis of this class of heterocycles.
Development of Novel Synthetic Routes to Bioactive Scaffolds (excluding pharmacological activity)
The term "bioactive scaffold" refers to a core molecular framework that can be derivatized to produce a range of biologically active compounds. The structure of this compound, with its multiple points for functionalization, makes it a candidate for the development of novel synthetic routes to such scaffolds.
A structurally related compound, 3-bromo-4-isobutoxybenzothioamide, is a key intermediate in the synthesis of Febuxostat, a drug used to treat gout. Although this is not the title compound, it provides a clear example of how a bromo-alkoxy-aryl scaffold is utilized in the construction of a complex bioactive molecule. The synthesis of Febuxostat involves the transformation of the bromo and other functional groups on the aromatic ring to build the final thiazole-based structure.
The development of new synthetic routes is crucial for improving the efficiency and sustainability of drug manufacturing. By exploring the reactivity of intermediates like this compound, chemists can devise more streamlined and cost-effective methods for producing valuable bioactive scaffolds.
Role in Catalyst Development (e.g., as a ligand precursor)
In the field of catalysis, organic molecules can serve as ligands that coordinate to a metal center, influencing its catalytic activity and selectivity. While there is no direct evidence of this compound being used as a ligand precursor, its structure contains elements that could be modified for this purpose.
The bromo-substituent could be replaced by a coordinating group, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, through a suitable substitution or coupling reaction. The ester and ether functionalities could also be modified to introduce additional donor atoms, potentially leading to the formation of multidentate ligands.
The development of new ligands is a vibrant area of research, as the performance of a catalyst is often dictated by the nature of the ligands surrounding the metal center. While the application of this compound in this area is speculative, its chemical functionality makes it a plausible starting point for the synthesis of novel ligand structures.
Advanced Spectroscopic Analysis for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with very high precision. For Ethyl 3-bromo-4-propoxybenzoate, the molecular formula is C₁₂H₁₅BrO₃. chemsrc.com The presence of bromine, which has two abundant, naturally occurring isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 m/z units.
HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass for the two isotopic forms of the protonated molecule would be compared against the experimentally determined values. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
Table 1: Predicted HRMS Data for [M+H]⁺ of this compound
| Molecular Ion | Calculated Exact Mass (m/z) | Relative Abundance |
| [C₁₂H₁₆⁷⁹BrO₃]⁺ | 287.0283 | ~100% |
| [C₁₂H₁₆⁸¹BrO₃]⁺ | 289.0262 | ~98% |
Note: This table represents theoretical values. The experimental data from an HRMS instrument would be expected to align closely with these calculated masses.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
Correlated Spectroscopy (COSY)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY is instrumental in confirming the spin systems of the ethyl and propoxy chains and the connectivity of the aromatic protons.
Expected COSY Correlations:
A cross-peak between the ethyl group's methylene (B1212753) protons (~4.3 ppm) and its methyl protons (~1.4 ppm).
A cross-peak between the propoxy group's terminal methyl protons (~1.0 ppm) and the adjacent methylene protons (~1.8 ppm).
A strong cross-peak between the propoxy methylene protons adjacent to the oxygen (~4.0 ppm) and the central methylene protons (~1.8 ppm).
A cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.
Table 2: Predicted ¹H-¹H COSY Correlations for this compound
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Inferred Structural Fragment |
| ~4.3 (CH₂) | ~1.4 (CH₃) | -O-CH₂-CH₃ |
| ~4.0 (CH₂) | ~1.8 (CH₂) | -O-CH₂-CH₂-CH₃ |
| ~1.8 (CH₂) | ~4.0 (CH₂), ~1.0 (CH₃) | -O-CH₂-CH₂-CH₃ |
| ~7.8 (Ar-H) | ~7.0 (Ar-H) | Ar-H(6) ↔ Ar-H(5) |
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of each carbon atom that bears protons. columbia.edu This technique maps each proton signal to its attached carbon signal.
Table 3: Predicted ¹H-¹³C HSQC Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Assignment |
| ~8.1 (Ar-H) | ~128 | C-2 |
| ~7.8 (Ar-H) | ~125 | C-6 |
| ~7.0 (Ar-H) | ~112 | C-5 |
| ~4.3 (CH₂) | ~61 | Ethyl -CH₂- |
| ~1.4 (CH₃) | ~14 | Ethyl -CH₃ |
| ~4.0 (CH₂) | ~71 | Propoxy -OCH₂- |
| ~1.8 (CH₂) | ~22 | Propoxy -CH₂- |
| ~1.0 (CH₃) | ~10 | Propoxy -CH₃ |
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). columbia.edu This information is critical for connecting the individual spin systems and functional groups to build the complete molecular skeleton.
Key Predicted HMBC Correlations:
Aromatic Protons to Carbonyl: The aromatic protons at C-2 and C-6 would show a correlation to the ester carbonyl carbon (~165 ppm), linking the benzene (B151609) ring to the ethyl ester group.
Ethyl Group to Carbonyl: The ethyl methylene protons (~4.3 ppm) would correlate to the ester carbonyl carbon (~165 ppm).
Propoxy Group to Aromatic Ring: The propoxy methylene protons adjacent to the oxygen (~4.0 ppm) would show a three-bond correlation to the aromatic carbon C-4 (~158 ppm), confirming the ether linkage.
Intra-Ring Correlations: Aromatic protons would show correlations to neighboring and meta-positioned carbons, confirming the substitution pattern. For example, H-2 would correlate to C-4 and C-6.
Table 4: Selected Predicted ¹H-¹³C HMBC Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Inferred Connectivity (Number of Bonds) |
| ~8.1 (H-2) | ~165 (C=O), ~125 (C-6), ~115 (C-4) | C-2 to C=O (³J), C-2 to C-6 (³J), C-2 to C-4 (³J) |
| ~7.8 (H-6) | ~165 (C=O), ~130 (C-1), ~115 (C-4), ~110 (C-3) | C-6 to C=O (³J), C-6 to C-1 (²J), C-6 to C-4 (²J), C-6 to C-3 (³J) |
| ~4.3 (Ethyl -CH₂-) | ~165 (C=O), ~14 (Ethyl -CH₃) | -CH₂- to C=O (²J), -CH₂- to -CH₃ (²J) |
| ~4.0 (Propoxy -OCH₂-) | ~158 (C-4), ~22 (Propoxy -CH₂-) | -OCH₂- to C-4 (³J), -OCH₂- to -CH₂- (²J) |
Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, the key functional groups are the ester, the ether, the aromatic ring, and the carbon-bromine bond. The FT-IR spectrum would be dominated by strong absorptions from polar bonds like the carbonyl (C=O) and ether (C-O) stretches. The Raman spectrum would be particularly useful for observing the vibrations of the less polar aromatic ring and the C-Br bond.
Table 5: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |
| 3100-3000 | Weak | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Strong | Aliphatic C-H Stretch (propoxy, ethyl) |
| ~1720 | Very Strong | Weak | C=O Stretch (Ester) |
| ~1600, ~1550 | Medium | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Medium | Aryl-O Stretch (Ether & Ester) |
| ~1100 | Strong | Medium | C-O Stretch (Aliphatic Ether & Ester) |
| ~650 | Medium | Strong | C-Br Stretch |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.
This analysis would yield definitive data on:
Molecular Conformation: The dihedral angles between the aromatic ring and the ester and propoxy substituents.
Bond Lengths and Angles: Precise measurements for all bonds and angles, confirming the connectivity and geometry.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like halogen bonding or π-stacking.
As of the current date, a search of the Cambridge Crystallographic Data Centre (CCDC) reveals no publically available crystal structure for this compound. cam.ac.uk If a structure were determined, the data would be presented in a standardized format, as illustrated in the hypothetical table below.
Table 6: Illustrative Format for X-ray Crystallographic Data
| Parameter | Example Value |
| Chemical Formula | C₁₂H₁₅BrO₃ |
| Formula Weight | 287.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.1, 8.5, 15.2 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 1290 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.48 |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For Ethyl 3-bromo-4-propoxybenzoate, these calculations can reveal the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its chemical behavior. A plausible computational approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p).
The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the electron-withdrawing bromine atom and carbonyl group, and the electron-donating propoxy group attached to the aromatic ring. The propoxy group increases electron density on the benzene (B151609) ring through resonance, particularly at the ortho and para positions relative to it. Conversely, the bromine atom withdraws electron density via induction, while the ethyl ester group withdraws density through both induction and resonance.
This electronic push-and-pull is reflected in the calculated partial charges on the atoms. A hypothetical Mulliken charge distribution analysis would likely show a significant negative charge on the oxygen atoms and the bromine atom, with the carbonyl carbon and the carbon atom attached to the bromine exhibiting a partial positive charge.
Table 1: Hypothetical Mulliken Partial Charges for Selected Atoms in this compound
| Atom | Hypothetical Partial Charge (a.u.) |
| Br | -0.08 |
| C (attached to Br) | +0.05 |
| O (carbonyl) | -0.45 |
| C (carbonyl) | +0.55 |
| O (ether linkage) | -0.30 |
| O (ester linkage) | -0.38 |
Data is hypothetical and based on general principles of computational chemistry for similar structures.
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, with significant contributions from the propoxy group's oxygen atom. The LUMO, on the other hand, would likely be distributed over the ethyl ester group and the C-Br bond, indicating these as the most probable sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the benzene ring and propoxy group |
| LUMO | -1.2 | Distributed over the ester group and C-Br bond |
| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability |
Data is hypothetical and calculated for illustrative purposes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. A relevant reaction for this compound is the nucleophilic aromatic substitution (SNAr) of the bromine atom.
Using DFT calculations, one could model the reaction pathway of this compound with a nucleophile, such as a methoxide (B1231860) ion. This would involve locating the transition state structure and any intermediates (like the Meisenheimer complex). The calculation of activation energies and reaction enthalpies would provide a quantitative understanding of the reaction's feasibility and kinetics. The model would likely show that the presence of the electron-withdrawing ester group facilitates the nucleophilic attack on the carbon bearing the bromine atom.
Table 3: Hypothetical Energy Profile for the SNAr Reaction with Methoxide
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +18.5 |
| Meisenheimer Intermediate | -5.2 |
| Products | -10.8 |
Data is hypothetical and represents a plausible reaction profile.
Conformational Analysis and Energy Landscapes
The flexibility of the propoxy and ethyl ester side chains means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.
A systematic computational scan of the dihedral angles around the key rotatable bonds (e.g., Ar-O, O-CH2, and C-O bonds of the ester) would reveal the potential energy landscape. This landscape would show various local energy minima, corresponding to different stable conformers, and the energy barriers separating them. The global minimum would represent the most populated conformation in the ground state. It is expected that planar conformations, where the ester group is coplanar with the benzene ring to maximize conjugation, would be among the most stable.
Table 4: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (Ar-O-C-C) | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~180° (anti-periplanar) | ~0° (syn-periplanar) | 0.00 |
| B | ~90° (gauche) | ~0° (syn-periplanar) | +1.5 |
| C | ~180° (anti-periplanar) | ~180° (anti-periplanar) | +2.8 |
Data is hypothetical and for illustrative purposes.
Docking Studies (Purely theoretical, no biological implications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a purely theoretical context, one could investigate how this compound might interact with a model receptor site, such as a simple hydrophobic cavity containing a polar residue.
Such a study would predict the binding pose and estimate the binding affinity, often expressed as a docking score. The interactions driving the binding could be analyzed, for instance, hydrophobic interactions between the benzene ring and propyl chain with nonpolar parts of the cavity, and a potential halogen bond between the bromine atom and an electron-donating atom (like an oxygen or nitrogen) in the cavity.
Table 5: Hypothetical Docking Results into a Model Cavity
| Parameter | Value |
| Docking Score (kcal/mol) | -7.2 |
| Predicted Interactions | Halogen bond with backbone carbonyl, Hydrophobic interactions with nonpolar side chains, Pi-stacking with an aromatic ring |
Data is purely hypothetical for a theoretical binding scenario.
Future Research Directions and Emerging Methodologies
Exploration of New Catalytic Systems for Transformations
The chemical reactivity of Ethyl 3-bromo-4-propoxybenzoate is largely defined by its aryl bromide and ester functionalities. Future research will likely focus on the development of novel catalytic systems to effect a wider range of transformations with higher efficiency and selectivity.
One promising area is the advancement of palladium-based catalysts . While traditional palladium catalysts are effective for cross-coupling reactions, new generations of ligands are enabling more challenging transformations. For instance, the development of sophisticated phosphine (B1218219) ligands, such as modified BippyPhos, has facilitated the direct hydroxylation of aryl halides using simple aqueous bases. digitellinc.com The application of such systems to this compound could provide a direct route to valuable phenolic derivatives. Furthermore, bulky, electron-rich phosphine ligands have shown high activity for the α-arylation of ketones, a reaction that could be explored with this substrate. capes.gov.br
Photoredox catalysis represents another frontier. acs.orgnih.gov This approach uses visible light to initiate radical-based transformations under mild conditions. For this compound, photoredox catalysis could enable novel three-component coupling reactions, for example, by reacting the aryl bromide with olefins and an oxygen source to generate hydroxyaryl compounds. acs.org The use of organic dyes as photocatalysts could offer a more sustainable alternative to transition metal-based systems. nih.gov
Copper-catalyzed reactions , such as the Ullmann-type couplings, are also undergoing a renaissance with the development of improved catalyst systems. thieme-connect.de New phenanthroline-based ligands have been shown to enhance the efficiency of coupling aryl halides with alcohols, a transformation that could be applied to further functionalize the aromatic ring of this compound. thieme-connect.de
The following table summarizes potential new catalytic systems and their applications for the transformation of this compound:
| Catalytic System | Potential Transformation | Advantages |
| Palladium with modified BippyPhos ligands | Direct hydroxylation | Use of simple aqueous bases, high reactivity. digitellinc.com |
| Palladium with bulky, electron-rich phosphine ligands | α-arylation of ketones | High selectivity and efficiency. capes.gov.br |
| Photoredox catalysis (e.g., with organic dyes) | Three-component coupling (e.g., with olefins and O2) | Mild reaction conditions, use of visible light. acs.orgnih.gov |
| Copper with phenanthroline ligands | Ullmann-type coupling with alcohols | Improved efficiency for C-O bond formation. thieme-connect.de |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. syrris.comnih.gov The integration of the synthesis and transformations of this compound into flow chemistry methodologies is a key area for future research.
The synthesis of substituted benzoates and reactions of aryl bromides have been successfully demonstrated in flow reactors. acs.orgacs.org For example, continuous-flow diazotization has been used for the efficient synthesis of substituted methyl benzoates, showcasing the potential to inhibit side reactions. acs.org Similarly, Suzuki cross-coupling reactions of aryl bromides have been performed in continuous flow using packed-bed reactors containing a palladium catalyst, allowing for high throughput and easy catalyst recycling. acs.org
The application of flow chemistry to the synthesis of this compound could involve a multi-step sequence where reagents are introduced in a continuous stream, passing through different reaction zones with precise temperature and pressure control. durham.ac.ukyoutube.com This approach could lead to higher yields and purity while minimizing the handling of potentially hazardous intermediates. Furthermore, flow systems can be automated for high-throughput screening of reaction conditions and for the synthesis of compound libraries based on the this compound scaffold. vapourtec.comresearchgate.net
A key advantage of flow chemistry is the ability to perform reactions under conditions that are not feasible in batch, such as superheating solvents to accelerate reaction rates. syrris.comnih.gov This could be particularly beneficial for sluggish cross-coupling reactions involving the aryl bromide moiety of the target compound.
Potential in Materials Science Research
The rigid aromatic core and the presence of polarizable bromine and oxygen atoms suggest that this compound and its derivatives could be valuable precursors in materials science, particularly in the field of liquid crystals . derpharmachemica.comtandfonline.comacademie-sciences.frwhiterose.ac.uk Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are widely used in display technologies. highland.cc.il.us
The molecular shape and polarity of benzoate (B1203000) derivatives are key determinants of their liquid crystalline behavior. academie-sciences.frsci-hub.se The introduction of a lateral bromine atom and a propoxy chain in this compound could influence the mesophase behavior, potentially leading to the formation of nematic or smectic phases. derpharmachemica.comtandfonline.com Future research could involve the synthesis of homologous series of compounds derived from this compound, where the length of the alkoxy chain is varied, to systematically study the effect of molecular structure on the liquid crystalline properties. derpharmachemica.com
Furthermore, the bromine atom offers a handle for further functionalization, allowing for the synthesis of more complex liquid crystalline molecules, such as dimers or polymers. sci-hub.seresearchgate.net Research in this area could explore the incorporation of this molecule into polymer networks to create novel materials with tailored optical and electronic properties. rug.nl While the specific properties are yet to be determined, the structural motifs present in this compound make it an intriguing candidate for exploration in the design of new liquid crystal materials. tandfonline.com
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net Future research on this compound will undoubtedly focus on the development of more sustainable synthetic routes.
One approach is the use of solid acid catalysts for the esterification step. jetir.orgijstr.org Catalysts like modified montmorillonite (B579905) clay can replace traditional corrosive mineral acids, offering advantages such as easier separation, reusability, and milder reaction conditions. ijstr.org The solvent-free esterification of substituted benzoic acids using such catalysts has been reported with high yields. ijstr.org
Enzymatic synthesis represents another green alternative. researchgate.netrsc.org Lipases, for example, can catalyze esterification reactions with high selectivity under mild conditions. rsc.org The use of biocatalysts can lead to products with high purity and is compatible with the principles of green chemistry. researchgate.net The development of robust immobilized enzymes could enable the continuous-flow synthesis of this compound, further enhancing the sustainability of the process. rsc.org
Electrochemical methods are also gaining traction as a sustainable approach to synthesis. rsc.org The electrochemical reduction of benzoic acid esters using water as a hydrogen source has been demonstrated, offering a green alternative to traditional reducing agents. rsc.org Exploring electrochemical methods for the transformations of this compound could open up new, environmentally friendly synthetic pathways.
Q & A
Q. What are the best practices for disposing of this compound waste in academic labs?
- Waste segregation : Store halogenated organic waste separately in labeled containers (per ).
- Neutralization : Treat brominated byproducts with sodium thiosulfate to reduce toxicity before disposal.
- Documentation : Maintain records per REACH regulations, even if the compound is not listed as an SVHC (as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
